4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3/c1-26(2,3)17-10-8-16(9-11-17)25(30)28-18-12-13-23-20(14-18)22(29)15-24(31-23)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJHJCRYGNWEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the chromenyl core and introduce the fluorophenyl and tert-butyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boron compounds for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The chromenyl group can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-4-one-Based Benzamide Analogs
Compound B : 3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (F264-0317, )
- Structural Differences: Benzamide substituent: Trimethoxy vs. tert-butyl in Compound A. Chromenone substituent: 4-Methylphenyl vs. 2-fluorophenyl in Compound A.
- Methyl substitution on the phenyl ring (Compound B) vs. fluorine (Compound A) may modulate π-π stacking interactions in biological targets.
Compound C : 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0, )
- Structural Differences: Benzamide substituent: Bromine (para position) vs. tert-butyl in Compound A. Chromenone substituent: Phenyl vs. 2-fluorophenyl in Compound A.
- Implications :
- Bromine’s electron-withdrawing nature may reduce electron density on the benzamide ring, affecting binding affinity in halogen-bonding interactions.
- The absence of fluorine in Compound C could decrease metabolic stability compared to Compound A.
Compound D : N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2, )
- Structural Differences: Benzamide substituent: Methoxy (ortho position) vs. tert-butyl in Compound A. Shared 2-fluorophenyl group on chromenone.
Quinoline-Based Benzamide Analogs ()
Compounds D6–D12 feature a quinoline core instead of chromen-4-one but share the benzamide scaffold. For example:
Compound D10 : 4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide
- Structural Differences: Core: Quinoline vs. chromen-4-one in Compound A. Substituents: Piperazine-linked hydroxybenzamide vs. direct tert-butyl benzamide.
- Implications: The quinoline core’s planar structure may enhance intercalation properties, whereas chromen-4-one’s fused ring system could favor different binding modes.
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Compounds
| Compound | Core | Benzamide Substituent | Chromenone/Phenyl Substituent | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| A | Chromen-4-one | tert-butyl (para) | 2-fluorophenyl | N/A | High lipophilicity |
| B | Chromen-4-one | 3,4,5-trimethoxy | 4-methylphenyl | N/A | Polar, screening compound |
| C | Chromen-4-one | Bromine (para) | Phenyl | N/A | Halogen-bonding potential |
| D10 | Quinoline | Hydroxy (piperazine) | 2-fluorophenyl | N/A | Hydrogen-bond donor |
Spectroscopic Comparisons
- NMR Data: Compound A’s tert-butyl group would exhibit distinct $^1$H NMR signals (e.g., singlet at ~1.3 ppm for nine equivalent protons) compared to the trimethoxy group in Compound B (multiplets at 3.8–4.0 ppm). The 2-fluorophenyl group in Compound A and D10 would show similar $^{19}$F NMR shifts (~-115 ppm for meta-fluorine), but chromen-4-one vs. quinoline cores alter $^{13}$C chemical environments ().
Biological Activity
4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has gained attention in pharmacological research due to its unique structure and potential biological activities. This compound features a tert-butyl group, a chromen-4-one moiety, and a benzamide group, which collectively contribute to its distinctive properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A tert-butyl substituent that enhances lipophilicity.
- A fluorophenyl group that may influence the compound's interaction with biological targets.
- A chromenone backbone known for various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain protein kinases involved in cell proliferation and survival, particularly within the MAPK/ERK signaling pathway. Additionally, it has been shown to inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial for tumor growth and metastasis.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of chromenone derivatives, including this compound. It has been found to exhibit:
- Cytotoxicity against various cancer cell lines , including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
These values indicate significant potential for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary assays suggest it exhibits moderate activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated various coumarin derivatives, including those similar to our compound, for their antitumor activity. The results indicated that compounds with similar structural motifs showed promising activity against breast cancer cell lines, supporting the potential of this compound as a lead compound for further development .
- Molecular Docking Studies : Molecular docking studies have revealed that the fluorine atom in the phenyl group enhances binding affinity to target proteins involved in cancer progression. This interaction is crucial for its mechanism of action, as it stabilizes the ligand-receptor complex, leading to effective inhibition of tumor growth .
- Comparative Analysis : In a comparative study involving other chromenone derivatives, this compound was noted for its superior cytotoxic effects due to the presence of both the tert-butyl and fluorophenyl groups .
Q & A
Q. What are the established synthetic routes for 4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide?
The synthesis involves multi-step organic reactions, typically starting with the construction of the chromen-4-one core. Key steps include:
- Friedel-Crafts acylation to introduce substituents to the chromenone backbone.
- Suzuki-Miyaura coupling for aryl-fluorophenyl bond formation .
- Amide coupling (e.g., using HATU or EDCI as coupling agents) to attach the benzamide moiety.
Optimization often employs continuous flow reactors to enhance reaction efficiency and yield by controlling temperature and solvent dynamics .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., distinguishing fluorophenyl vs. benzamide protons) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing (see Advanced Q4) .
Q. What biological activities have been reported for this compound?
While direct data is limited, structurally similar chromenone-benzamide hybrids exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Anti-inflammatory effects : Suppression of COX-2 and NF-κB signaling .
- Antimicrobial potential : Disruption of bacterial cell wall synthesis .
Table 1: Comparative Bioactivity of Analogous Compounds
| Compound Substituents | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 4-Fluorophenyl chromenone | 12 µM (EGFR inhibition) | Tyrosine kinases |
| tert-Butyl benzamide | 8 µM (COX-2 inhibition) | Inflammatory pathways |
Advanced Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve fluorine and tert-butyl group positions .
- Refinement Tools : SHELX (for small molecules) or WinGX (for visualizing anisotropic displacement ellipsoids) .
- Validation : Check for residual electron density peaks to confirm absence of co-crystallized solvents or counterions.
Q. What strategies address contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., tert-butyl vs. methyl groups) to isolate pharmacophoric features. For example:
- Replace the 2-fluorophenyl group with chlorophenyl to assess halogen effects on target binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against kinase domains and validate with in vitro assays .
- Meta-Analysis : Cross-reference bioactivity data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in substituent contributions .
Q. How to design experiments to elucidate its mechanism of action?
- Enzyme Assays : Measure inhibition kinetics (e.g., values) using purified kinases (e.g., EGFR) and ATP-competitive assays .
- Cellular Studies :
- Flow Cytometry : Assess apoptosis induction in cancer cell lines (e.g., MCF-7).
- Western Blotting : Quantify downstream signaling proteins (e.g., phosphorylated ERK).
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Determine real-time binding kinetics to recombinant targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
